molecular formula C6H11NO2 B13517302 4-Aminooxane-4-carbaldehyde

4-Aminooxane-4-carbaldehyde

Cat. No.: B13517302
M. Wt: 129.16 g/mol
InChI Key: BEMRODGZFHZMRO-UHFFFAOYSA-N
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Description

4-Aminooxane-4-carbaldehyde is an organic compound characterized by the presence of an amino group and an aldehyde group attached to an oxane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminooxane-4-carbaldehyde typically involves the reaction of tetrahydro-4H-pyran-4-one with ammonium formate in the presence of a palladium catalyst. This reaction proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound can be achieved through a scalable process involving the same reaction as mentioned above. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Aminooxane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 4-Aminooxane-4-carboxylic acid.

    Reduction: 4-Aminooxane-4-methanol.

    Substitution: N-alkylated derivatives of this compound.

Scientific Research Applications

4-Aminooxane-4-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminooxane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an amino group and an aldehyde group on the oxane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

4-aminooxane-4-carbaldehyde

InChI

InChI=1S/C6H11NO2/c7-6(5-8)1-3-9-4-2-6/h5H,1-4,7H2

InChI Key

BEMRODGZFHZMRO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C=O)N

Origin of Product

United States

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